1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid
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Overview
Description
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an aminoethyl chain, which is further connected to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid typically involves the protection of an amino group using the tert-butoxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs flow microreactor systems for efficient and sustainable synthesis. These systems allow for precise control over reaction conditions and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions produce various substituted imidazole derivatives.
Scientific Research Applications
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Biology: Studied for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid involves the cleavage of the Boc group under acidic conditions, releasing the free amine. The imidazole ring can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate .
- (S)-2-{[(tert-butoxy)carbonyl]amino}-3-{1-(triphenylmethyl)-1H-imidazol-4-yl}propanamido}-2-methylpropanoic acid .
Uniqueness
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid is unique due to its combination of the Boc-protected amino group and the imidazole ring. This structure provides versatility in synthetic applications and potential biological activity, distinguishing it from other Boc-protected compounds.
Properties
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)12-4-5-14-6-8(9(15)16)13-7-14/h6-7H,4-5H2,1-3H3,(H,12,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXVJAQLQWHJCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(N=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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